Methyl Piperidine-2-carboxylate

説明

Molecular Structure and Stereochemical Configuration

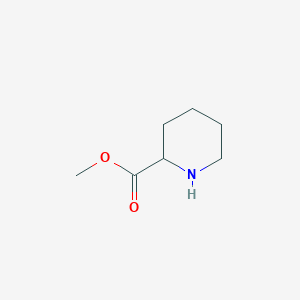

This compound possesses a fundamental molecular formula of C₇H₁₃NO₂ with a molecular weight of 143.18 grams per mole. The compound features a six-membered saturated heterocyclic ring containing one nitrogen atom, characteristic of the piperidine family, with a methyl ester substituent attached to the carbon adjacent to the nitrogen atom. The structural architecture reveals a piperidine ring in which the carboxylate functionality occupies the second position, creating a chiral center that gives rise to two distinct enantiomeric forms.

The stereochemical configuration of this compound manifests in two enantiomeric forms: the (R)-configuration with Chemical Abstracts Service number 43041-11-8 and the (S)-configuration bearing the identifier 90710-04-6. The (R)-enantiomer exhibits the systematic name methyl (2R)-piperidine-2-carboxylate, while its counterpart carries the designation methyl (2S)-piperidine-2-carboxylate. These stereoisomers demonstrate identical physical properties but differ significantly in their optical activity and biological interactions, with the chiral center at the second carbon position of the piperidine ring determining the spatial arrangement of substituents.

The three-dimensional molecular geometry reveals the piperidine ring adopting a chair conformation, similar to cyclohexane derivatives, which minimizes steric interactions and provides thermodynamic stability. The methyl ester group extends from the ring in either axial or equatorial orientation depending on the stereochemical configuration, influencing the overall molecular shape and reactivity patterns. The nitrogen atom within the ring system retains its basic character, contributing to the compound's chemical versatility and potential for further derivatization reactions.

| Stereochemical Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 43041-11-8 | 90710-04-6 |

| Systematic Name | methyl (2R)-piperidine-2-carboxylate | methyl (2S)-piperidine-2-carboxylate |

| Simplified Molecular Input Line Entry System | COC(=O)[C@H]1CCCCN1 | COC(=O)[C@@H]1CCCCN1 |

| International Chemical Identifier Key | CXQTTWVBUDFUNO-LURJTMIESA-N | CXQTTWVBUDFUNO-LURJTMIESA-N |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural features and functional group arrangement. The primary International Union of Pure and Applied Chemistry name designates the compound as this compound, clearly indicating the presence of a methyl ester group attached to the second carbon of the piperidine ring system. This nomenclature system provides unambiguous identification by specifying both the heterocyclic framework and the position and nature of substituents.

Alternative systematic names recognized in chemical databases include methyl 2-piperidinecarboxylate and 2-piperidinecarboxylic acid methyl ester, which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound also carries the common name methyl pipecolinate, derived from pipecolic acid, which represents the parent carboxylic acid from which the methyl ester is derived. This alternative nomenclature reflects historical naming conventions and remains widely used in chemical literature and commercial applications.

The systematic classification places this compound within the broader category of heterocyclic compounds, specifically as a member of the piperidine derivatives subfamily. From a functional group perspective, the compound belongs to the ester class due to the presence of the methyl carboxylate moiety. The Chemical Abstracts Service registry number 41994-45-0 serves as the unique identifier for the racemic mixture or unspecified stereochemical form, while distinct numbers identify individual enantiomers.

The compound's classification extends to various chemical databases and regulatory systems, where it receives specific identifiers that facilitate tracking and communication within the scientific community. The European Community number 803-842-4 provides identification within European chemical regulations, while the Molecular Design Limited number facilitates database searches and chemical inventory management. These systematic identifiers ensure precise communication and avoid confusion with structurally similar compounds.

| Nomenclature System | Designation | Identifier |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | This compound | Primary systematic name |

| Chemical Abstracts Service Number | 41994-45-0 | Registry identifier |

| European Community Number | 803-842-4 | Regulatory identifier |

| Molecular Design Limited Number | MFCD07364347 | Database identifier |

| Common Name | methyl pipecolinate | Traditional name |

Physicochemical Properties and Spectroscopic Fingerprints

The physicochemical characteristics of this compound reflect its molecular structure and intermolecular interactions, providing essential information for handling, purification, and application development. The compound exists as a liquid at room temperature with a characteristic pale yellow coloration. The density measurement of 1.021 grams per cubic centimeter indicates a slightly higher density than water, consistent with the presence of the nitrogen-containing heterocycle and ester functionality.

Thermal properties reveal a boiling point of 193.8 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating moderate volatility and thermal stability under normal conditions. The predicted melting point characteristics suggest the compound remains liquid across a wide temperature range, facilitating its use in various synthetic applications. The flash point determination of 71 degrees Celsius provides important safety information for storage and handling procedures.

The spectroscopic fingerprint of this compound encompasses multiple analytical techniques that provide detailed structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the piperidine ring protons, the methyl ester group, and the proton adjacent to the nitrogen atom. The spectrum typically displays signals in the range of 1.6 to 4.0 parts per million, with the methyl ester appearing as a singlet around 3.7 parts per million and the ring protons showing complex multipicity patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing in the characteristic downfield region around 170 parts per million. The methyl carbon of the ester group typically resonates around 52 parts per million, while the piperidine ring carbons appear in the aliphatic region between 20 and 60 parts per million. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 143, corresponding to the molecular weight, with characteristic fragmentation patterns that include loss of the methyl group and subsequent ring fragmentation.

| Physical Property | Value | Units | Measurement Conditions |

|---|---|---|---|

| Molecular Weight | 143.18 | grams per mole | Standard conditions |

| Density | 1.021 | grams per cubic centimeter | 20 degrees Celsius |

| Boiling Point | 193.8 | degrees Celsius | 760 millimeters mercury |

| Flash Point | 71 | degrees Celsius | Standard test conditions |

| Physical State | Liquid | - | Room temperature |

| Color | Pale yellow | - | Visual observation |

The solubility characteristics of this compound reflect the balance between the hydrophilic nitrogen atom and ester functionality against the hydrophobic aliphatic ring structure. The compound demonstrates solubility in common organic solvents including ethanol, methanol, and chloroform, making it suitable for various synthetic and analytical procedures. The predicted logarithm of the partition coefficient provides insight into the compound's distribution behavior between aqueous and organic phases, influencing its bioavailability and extraction properties.

特性

IUPAC Name |

methyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392714 | |

| Record name | Methyl Piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-45-0 | |

| Record name | Methyl pipecolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41994-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation via Catalytic Hydrogenation of 4-Picoline-2-carboxylic Acid or Esters

One of the most common and industrially relevant methods for preparing methyl piperidine-2-carboxylate hydrochloride involves catalytic hydrogenation of 4-picoline-2-carboxylic acid or its esters. This process uses palladium or platinum catalysts under controlled temperature and pressure conditions to reduce the pyridine ring to a piperidine ring.

- Starting material: 4-picoline-2-carboxylic acid or its ethyl/methyl ester.

- Catalyst: Palladium on carbon or platinum on carbon.

- Solvent: Methanol or ethanol.

- Reaction conditions: Temperature range 0–80 °C; hydrogen pressure typically atmospheric to moderate elevated pressures.

- Workup: After hydrogenation, filtration to remove catalyst, solvent concentration, and recrystallization using solvents such as petrol ether and ethyl acetate.

- The reaction is typically conducted for 4–8 hours.

- pH adjustment to alkaline conditions after reaction completion improves product isolation.

- The product is obtained as methyl or ethyl ester hydrochloride salts, often recrystallized to enhance purity.

- This method yields high purity this compound hydrochloride.

- The use of phospho-molybdic acid as an oxidation catalyst in preparatory steps enhances the formation of oxynitride intermediates, which are subsequently reduced to the target compound.

- The process is scalable and suitable for industrial production with optimized solvent volumes (e.g., methyl alcohol to substrate weight ratio of 5–30) and catalyst loading.

Synthesis from 4-Methyl-2-cyanopiperidine via Hydrolysis and Esterification

Another well-documented preparation method involves the hydrolysis of 4-methyl-2-cyanopiperidine to the corresponding carboxylic acid hydrochloride, followed by esterification to form the methyl or ethyl ester.

| Step | Description | Conditions and Reagents |

|---|---|---|

| 1 | Hydrolysis of 4-methyl-2-cyanopiperidine to 4-methyl-2-piperidinecarboxylic acid hydrochloride | Reflux with 6N hydrochloric acid, ~100 °C, 5 h |

| 2 | Esterification of the acid hydrochloride with ethanol or methanol | Reflux with absolute ethanol and thionyl chloride, 5–6 h |

| 3 | Separation of cis and trans isomers by pulping with mixed solvents (methyl tert-butyl ether/ethanol) | Filtration and crystallization |

| 4 | Resolution of trans isomer using L-tartaric acid for enantiomeric purity | Recrystallization to achieve ee > 98% |

- Uses readily available and inexpensive starting materials.

- Mild reaction conditions without harsh reagents.

- Efficient separation of stereoisomers with high enantiomeric excess.

- Suitable for large-scale production due to simple operations and common reagents.

- The hydrolysis step converts the nitrile group to the carboxylic acid hydrochloride salt.

- Esterification with thionyl chloride activates the acid for ester formation.

- The cis-trans isomer separation is simplified by pulping and filtration rather than chromatographic methods.

- L-tartaric acid resolution provides high optical purity crucial for pharmaceutical applications.

Reductive Methylation Using Formaldehyde and Hydrogenation Catalysts

A more specialized method focuses on the reductive methylation of piperidine derivatives using formaldehyde under hydrogen pressure in the presence of palladium or platinum catalysts.

- Starting material: Picolinic acid derivatives or related amides.

- Catalysts: Platinum or palladium on carbon.

- Methylation agent: Paraformaldehyde or formalin (paraformaldehyde preferred for higher yields).

- Reaction conditions: Hydrogen atmosphere at 5–15 atm (preferably 10 atm), temperature 90–100 °C.

- Solvent: Ethanol or methanol.

- Water removal: Azeotropic distillation using toluene or ethanol as entrainers to minimize water content and improve yield.

- Initial hydrogenation reduces the pyridine ring.

- Without isolation, methylation proceeds catalytically under hydrogen pressure.

- After reaction completion, catalysts are filtered off, and the product is crystallized from ethanol-toluene mixtures.

- High yield (~92%) of N-methyl piperidine-2-carboxylic acid derivatives.

- Avoids use of toxic methylation agents like dimethyl sulfate.

- Simplified process with no intermediate isolation steps.

- Produces very pure hydrochloride salts with high melting points indicative of purity.

- This method offers an environmentally friendlier alternative to traditional methylation.

- The catalytic system ensures high selectivity and efficiency.

- Suitable for producing methylated piperidine carboxylates for pharmaceutical intermediates.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

Methyl Piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

MPC serves as a fundamental building block in the synthesis of complex organic molecules. Its functional groups, including the ester and piperidine ring, facilitate the formation of various derivatives. Notably, it has been utilized in the synthesis of alkaloids and heterocyclic compounds, which are essential in pharmaceuticals.

Asymmetric Catalysis

MPC can act as a chiral ligand in asymmetric catalysis. Its stereochemistry allows it to influence reaction pathways, favoring the formation of specific enantiomers. This property is crucial for synthesizing enantiomerically pure compounds, which are often necessary for drug development.

Biological Applications

Pharmacological Potential

Research indicates that MPC exhibits significant biological activities. It has been studied for its potential interactions with neurotransmitter systems, suggesting its utility in developing treatments for neurodegenerative disorders and psychiatric conditions. The compound's ability to selectively bind to certain receptors enhances its therapeutic prospects.

Antimicrobial Activity

MPC has also shown promise in antimicrobial applications. Studies have explored its effectiveness against various microbial strains, indicating potential use in developing new antimicrobial therapies.

Medicinal Chemistry

Drug Development

MPC's role as a precursor in drug synthesis is noteworthy. It has been investigated for its potential to develop medications targeting diseases such as cancer and neurodegenerative disorders. The compound's unique structure allows for modifications that can enhance pharmacological efficacy while minimizing side effects .

Case Study: Synthesis of Pipecolic Amides

A recent study demonstrated the successful synthesis of pipecolic amides using MPC as a starting material. This approach highlights MPC's utility in creating bioactive compounds with potential therapeutic applications .

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for alkaloids and heterocycles; asymmetric catalysis. |

| Pharmacology | Potential treatments for neurodegenerative disorders; enzyme inhibition studies. |

| Antimicrobial Research | Investigated against various microbial strains; potential new antimicrobial therapies. |

| Drug Development | Precursor for medications targeting cancer and CNS disorders; modification for efficacy. |

作用機序

The mechanism of action of Methyl Piperidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.

類似化合物との比較

Table 1: Structural and Functional Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Unique Properties | References |

|---|---|---|---|---|---|

| Methyl piperidine-2-carboxylate | C₇H₁₃NO₂ | Piperidine core, methyl ester at C2 | Neuroprotective, antimicrobial | High solubility, chiral center variability | |

| This compound hydrochloride | C₇H₁₄ClNO₂ | Hydrochloride salt form | Enhanced solubility, similar bioactivity | Improved crystallinity, salt stability | |

| 2-Methylpiperidine | C₆H₁₃N | Piperidine with methyl at C2, no ester | Limited bioactivity | Basic amine, low log P (lipophilicity) | |

| Methyl 1-methylpiperidine-2-carboxylate | C₈H₁₅NO₂ | Methyl group at N1, ester at C2 | Intermediate for drug candidates | Steric hindrance alters reactivity | |

| Ethyl 2-(methoxymethyl)piperidine-2-carboxylate | C₁₀H₁₉NO₃ | Ethyl ester, methoxymethyl at C2 | Agrochemical applications | Higher molecular weight, increased log P | |

| Methyl 4-hydroxypiperidine-2-carboxylate | C₇H₁₁NO₃ | Hydroxyl group at C4, ester at C2 | Antioxidant, enzyme inhibitor | Hydrogen bonding enhances target affinity | |

| Methyl 4-(trifluoromethyl)piperidine-2-carboxylate | C₈H₁₂F₃NO₂ | Trifluoromethyl at C4 | P2X3 receptor antagonism, antimycobacterial | Metabolic stability due to CF₃ group |

Key Findings:

Substituent Effects :

- Ester Groups : Methyl/ethyl esters improve solubility and serve as leaving groups in nucleophilic substitutions .

- Hydroxyl and Trifluoromethyl Groups : Enhance biological activity (e.g., hydroxyl for antioxidant effects , CF₃ for receptor affinity ).

- Salt Forms : Hydrochloride salts (e.g., ) increase solubility but may reduce BBB permeability compared to free bases.

Stereochemical Influence :

- Chiral centers (e.g., in (2R)- or (2S)-isomers) dictate enantioselective interactions. For example, (2R)-methylpiperidine-2-carboxylate shows higher neuroprotective activity than its (2S)-counterpart .

Biological Activity Trends :

- Antimicrobial Activity : Esters with electron-withdrawing groups (e.g., nitro ) exhibit stronger effects.

- Neuroprotection : Compounds with methyl or trifluoromethyl substituents demonstrate improved BBB penetration .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | log P | Solubility (mg/mL) | CAS Number | |

|---|---|---|---|---|---|

| This compound | 143.18 | 0.68 | 50.2 | 32559-18-5 | |

| This compound HCl | 179.64 | -0.12 | 120.5 | 18650-39-0 | |

| Methyl 4-hydroxypiperidine-2-carboxylate | 173.17 | -0.45 | 85.0 | Not specified | |

| Methyl 4-(trifluoromethyl)piperidine-2-carboxylate | 227.19 | 1.85 | 12.3 | 2416231-30-4 |

生物活性

Methyl Piperidine-2-carboxylate, particularly its (S)-enantiomer, has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This compound is characterized by its chiral nature, which significantly influences its interaction with biological systems. This article reviews the biological activities of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and relevance in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with a carboxylate group. The chirality of this compound is crucial for its biological function, affecting how it interacts with various biological targets.

Research indicates that this compound acts primarily as an enzyme inhibitor . Its mechanism typically involves binding to active sites on enzymes or receptors, leading to conformational changes that alter their activity. This property is particularly relevant in the context of metabolic processes and potential therapeutic applications in metabolic diseases.

Enzyme Inhibition

The compound has shown promise in modulating enzyme activity, which could influence various biological pathways. For instance, studies have highlighted its potential role in inhibiting enzymes involved in metabolic disorders, suggesting a possible application in drug interactions and the treatment of conditions like diabetes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity, potentially influencing metabolic pathways. |

| Interaction with Receptors | Binds to receptors, altering their conformation and function. |

| Therapeutic Potential | Investigated for use in metabolic disease treatments and drug development. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For example, a study highlighted its ability to inhibit certain hydrolases and transferases, which are critical for metabolic regulation.

- Drug Development Applications : The compound's unique stereochemical properties make it an attractive candidate for developing selective drugs. Its interactions with various biological targets suggest it could be used to design more effective therapeutics with fewer side effects.

- Comparative Studies : A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activity due to its chiral nature. This uniqueness allows it to interact differently with biological systems compared to non-chiral analogs.

Q & A

Q. What are the standard synthetic routes for Methyl Piperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclization or esterification reactions. A common method involves reacting piperidine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Key parameters include:

- Temperature control : Excess heat can lead to racemization or decomposition.

- Catalyst selection : Acidic resins or ionic liquids may improve selectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to remove residuals . Yields range from 25% to 41% depending on substituent steric effects, as observed in analogous piperidine derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, piperidine ring protons appear as multiplet signals between δ 1.5–3.5 ppm, while the ester carbonyl resonates near δ 170 ppm .

- LC/MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 188.1) and detects impurities .

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL or ORTEP-3, which model thermal ellipsoids and hydrogen bonding .

Q. How does the piperidine ring’s conformation affect this compound’s reactivity?

The chair or boat conformation of the piperidine ring influences steric accessibility of the ester group. Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring distortion, with Δ values >0.5 Å indicating significant non-planarity. This impacts nucleophilic attack at the carbonyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between computed and observed NMR shifts often arise from dynamic effects (e.g., ring flipping) or solvent polarity. Solutions include:

- Variable-temperature NMR : Identifies conformational equilibria by tracking signal coalescence .

- DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental data .

- Crystallographic validation : Resolve ambiguities using high-resolution X-ray data (R-factor < 0.05) .

Q. How can computational methods predict this compound’s bioactivity?

- Docking studies : Simulate binding to targets like dopamine receptors using AutoDock Vina. The ester group’s orientation in the active site correlates with affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- ADMET prediction : Tools like SwissADME estimate logP (~1.5) and BBB permeability, guiding lead optimization .

Q. What experimental designs optimize enantioselective synthesis of this compound derivatives?

- Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclization, achieving enantiomeric excess (ee) >90% .

- Catalytic asymmetric hydrogenation : Pd/C with chiral ligands (e.g., BINAP) reduces ketone intermediates stereoselectively .

- Kinetic resolution : Lipases (e.g., Candida antarctica) hydrolyze racemic esters, enriching desired enantiomers .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。